molecular formula C11H10N2O3 B8363737 (7-methoxy-2-oxoquinoxalin-1(2H)-yl)acetaldehyde

(7-methoxy-2-oxoquinoxalin-1(2H)-yl)acetaldehyde

Cat. No. B8363737
M. Wt: 218.21 g/mol
InChI Key: VTXZVGBYKWGBJO-UHFFFAOYSA-N
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Description

(7-methoxy-2-oxoquinoxalin-1(2H)-yl)acetaldehyde is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-(7-methoxy-2-oxoquinoxalin-1-yl)acetaldehyde

InChI

InChI=1S/C11H10N2O3/c1-16-8-2-3-9-10(6-8)13(4-5-14)11(15)7-12-9/h2-3,5-7H,4H2,1H3

InChI Key

VTXZVGBYKWGBJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=CC(=O)N2CC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into 40 mL of an 80% aqueous trifluoroacetic acid solution, 1.00 g of 1-(1,3-dioxolan-2-ylmethyl)-7-methoxyquinoxalin-2(1H)-one was dissolved, and the mixture was stirred at room temperature for 8 hours. The solvent was removed under reduced pressure, the reaction mixture was alkalified with an aqueous saturated sodium hydrogen carbonate solution, and then extracted with ethyl acetate. The organic layer was washed with an aqueous saturated sodium chloride solution, and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to obtain 236 mg of a pale yellow oily substance, (7-methoxy-2-oxoquinoxalin-1(2H)-yl)acetaldehyde.
Quantity
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1-(1,3-dioxolan-2-ylmethyl)-7-methoxyquinoxalin-2(1H)-one
Quantity
1 g
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Into 200 mL of an 80% aqueous trifluoroacetic acid solution, 13g of 1-(1,3-dioxolan-2-ylmethyl)-7-methoxyquinoxalin-2(1H)-one was dissolved, and the mixture was stirred at room temperature for 16 hours. The solvent was removed under reduced pressure, the reaction mixture was alkalified with an aqueous saturated sodium hydrogen carbonate solution, and then extracted with ethyl acetate. The organic layer was washed with an aqueous saturated sodium chloride solution, and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to obtain (7-methoxy-2-oxoquinoxalin-1(2H)-yl)acetaldehyde.
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
13g
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0 (± 1) mol
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reactant
Reaction Step One
Name
1-(1,3-dioxolan-2-ylmethyl)-7-methoxyquinoxalin-2(1H)-one
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

A mixture of 7-(methyloxy)-1-(2-propen-1-yl)-2(1H)-quinoxalinone (1.03 g, 4.75 mmol) and sodium periodate (4.68 g, 21.8 mmol) in 2-butanol (20 mL) and water (40 mL) was treated with osmium tetroxide (4% solution in water, 1.1 mL) and the mixture was stirred for 3.75 h. The butanol was evaporated and the residue was diluted with water and extracted with dichloromethane, then with dichloromethane/THF. The extracts were dried and evaporated, and the residue was chromatographed on silica eluted with 50-100% ethyl acetate/hexane to give the aldehyde (0.68 g, 66%).
Name
7-(methyloxy)-1-(2-propen-1-yl)-2(1H)-quinoxalinone
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
catalyst
Reaction Step Two
Yield
66%

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